
2,2',2'',2'''-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyrid inium) tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its unique structure, which includes four pyridinium groups attached to a central porphyrin core.
Vorbereitungsmethoden
The synthesis of 2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde, often under acidic conditions.
Quaternization of Pyridine: The pyridine groups are quaternized by reacting with methyl iodide to form the pyridinium salts.
Attachment to the Porphyrin Core: The quaternized pyridinium groups are then attached to the porphyrin core through a series of substitution reactions.
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The pyridinium groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: The compound is used in studies of cellular processes and as a fluorescent marker in imaging techniques.
Industry: The compound is used in the development of new materials and in the study of catalytic processes.
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride involves its ability to interact with various molecular targets and pathways. The porphyrin core can absorb light and transfer energy to other molecules, making it useful in photodynamic therapy. The pyridinium groups can interact with biological membranes and proteins, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other porphyrin derivatives such as:
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of pyridinium groups.
meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride: This compound has a similar structure but different substituents on the porphyrin core.
4,4’,4’‘,4’‘’-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid): This compound has benzenesulfonic acid groups instead of pyridinium groups.
The uniqueness of 2,2’,2’‘,2’‘’-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride lies in its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C44H38Cl4N8 |
|---|---|
Molekulargewicht |
820.6 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-2-yl)-21,23-dihydroporphyrin;tetrachloride |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |
InChI-Schlüssel |
OSIOZWNIFANUES-UHFFFAOYSA-K |
Kanonische SMILES |
C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B12340056.png)

![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)

![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)

![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)





